Ammonium tetrachloroplatinate(II)

Overview

Description

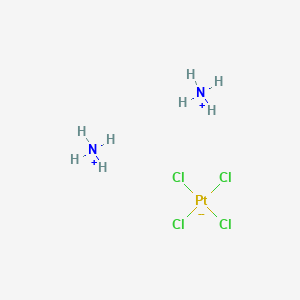

Ammonium tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄] (CAS 13820-41-2), is a platinum(II) coordination compound featuring a square planar geometry around the Pt²⁺ center . It is a red crystalline powder with a density of 2.936 g/cm³, water-soluble, and thermally stable up to 140°C before decomposition . The compound contains ≥51.0% platinum by weight, making it a valuable precursor for platinum-based materials .

Applications include:

- Catalysis: Used in hydrodeoxygenation studies for sustainable chemical processes .

- Nanoparticle synthesis: Serves as a precursor for platinum nanoparticles in liquid-cell TEM protocols .

- Crystallography: Employed in protein structure determination via heavy-atom derivatization .

- Coordination chemistry: Forms complexes with ligands like creatinine for electronic and catalytic studies .

Safety: Classified as toxic (R25, R28) and hazardous upon contact (R41, R42/43), requiring stringent handling protocols .

Preparation Methods

Conventional Synthesis via Reduction of Ammonium Hexachloroplatinate(IV)

The most widely documented method for synthesizing ammonium tetrachloroplatinate(II) involves the reduction of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]. This two-step process begins with the dissolution of platinum metal in aqua regia, followed by selective reduction to achieve the desired platinum(II) oxidation state.

Dissolution of Platinum in Aqua Regia

Platinum metal is first dissolved in a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) at a volumetric ratio of 1:3. This step converts elemental platinum into hexachloroplatinic acid (H₂[PtCl₆]), which is subsequently neutralized with ammonium chloride (NH₄Cl) to precipitate ammonium hexachloroplatinate(IV) as a crystalline solid :

3 + 18 \text{HCl} \rightarrow 3 \text{H}2[\text{PtCl}6] + 4 \text{NO} \uparrow + 8 \text{H}2\text{O}

2[\text{PtCl}6] + 2 \text{NH}4\text{Cl} \rightarrow (\text{NH}4)2[\text{PtCl}6] \downarrow + 2 \text{HCl}

The reaction proceeds at 60–80°C, with yields exceeding 90% under optimized conditions .

Reduction with Hydrazine Chloride

Ammonium hexachloroplatinate(IV) is reduced to the platinum(II) complex using hydrazine chloride (N₂H₄·HCl) as the reducing agent. The reaction occurs in an aqueous medium at room temperature, with careful pH control to prevent over-reduction to metallic platinum:

4)2[\text{PtCl}6] + \text{N}2\text{H}4·\text{HCl} \rightarrow (\text{NH}4)2[\text{PtCl}4] + \text{N}2 \uparrow + 4 \text{HCl} + 2 \text{H}2\text{O}

This step achieves an 80% yield, with the product isolated via filtration and washed with cold hydrochloric acid to remove residual impurities .

Isolation and Purification

The crude ammonium tetrachloroplatinate(II) is purified through recrystallization from a saturated hydrochloric acid solution. This process enhances purity to >98%, as confirmed by X-ray diffraction and elemental analysis .

Industrial-Scale Production Techniques

Industrial synthesis of ammonium tetrachloroplatinate(II) prioritizes scalability and cost efficiency while maintaining high product quality. Patented processes refine traditional methods to improve yield and reduce waste.

Patented Process Overview

A notable industrial method (RU2409520C2) involves the following steps :

-

Large-Scale Dissolution : Platinum scrap or sponge is dissolved in aqua regia in reactors equipped with reflux condensers to manage toxic gas emissions.

-

Neutralization and Precipitation : Ammonium chloride is added in stoichiometric excess to ensure complete precipitation of (NH₄)₂[PtCl₆].

-

Continuous Reduction : Hydrazine chloride is introduced via automated dosing systems to maintain consistent reaction kinetics.

-

Crystallization : The product is crystallized under vacuum to accelerate solvent removal.

This method achieves a throughput of 50–100 kg per batch, with a final yield of 78–82% .

Yield Optimization and Scalability

Key factors influencing yield in industrial settings include:

-

Temperature Control : Maintaining 25–30°C during reduction prevents decomposition.

-

Reagent Purity : Using pharmaceutical-grade ammonium chloride minimizes side reactions.

-

Waste Recycling : Unreacted platinum species are recovered from filtrates via ion-exchange resins.

Analytical Methods for Quality Assurance

Ensuring the purity and correct oxidation state of ammonium tetrachloroplatinate(II) is critical for its applications.

Spectroscopic Characterization

-

UV-Vis Spectroscopy : Aqueous solutions of (NH₄)₂[PtCl₄] exhibit a characteristic absorption band at 476 nm (ε = 1,200 L·mol⁻¹·cm⁻¹), confirming the presence of the [PtCl₄]²⁻ ion .

-

X-Ray Diffraction (XRD) : The crystalline structure matches reference patterns (JCPDS 00-042-0563), with lattice parameters a = 9.82 Å and c = 7.65 Å .

Titrimetric Analysis

Platinum content is determined via redox titration with cerium(IV) sulfate:

The endpoint is detected potentiometrically, ensuring accuracy within ±0.5% .

Chemical Reactions Analysis

Ammonium tetrachloroplatinate(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form elemental platinum or lower oxidation state platinum compounds.

Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like chlorine gas or nitric acid. .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ammonium tetrachloroplatinate(II) serves as a crucial precursor in the synthesis of various platinum-based compounds and catalysts. Its unique properties allow it to enhance reaction rates and selectivity in organic synthesis.

Table 1: Catalytic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a catalyst in reactions such as hydrogenation and oxidation. |

| Fuel Cells | Utilized in the development of catalysts for fuel cell technology due to its conductivity. |

| Nanoparticle Synthesis | Employed in the synthesis of platinum nanoparticles for drug delivery systems. |

Pharmaceutical Applications

Ammonium tetrachloroplatinate(II) has garnered attention in the pharmaceutical sector, particularly for its role in developing platinum-based anticancer drugs. The compound's ability to form complexes with DNA is crucial for its therapeutic effects.

Case Study: Cisplatin

Cisplatin, a well-known anticancer drug, is derived from platinum compounds. Research has demonstrated that platinum complexes can effectively induce apoptosis in cancer cells through DNA interactions.

Electrochemistry

In electrochemical applications, ammonium tetrachloroplatinate(II) is utilized for its excellent stability and conductivity. It plays a role in developing sensors and enhancing performance in electrochemical cells.

Table 2: Electrochemical Applications

| Application Area | Description |

|---|---|

| Sensors | Used in the fabrication of electrochemical sensors for detecting various analytes. |

| Fuel Cells | Enhances efficiency and performance of fuel cells through catalytic activity. |

Nanotechnology

The compound is integral to nanotechnology, particularly in synthesizing platinum nanoparticles. These nanoparticles have diverse applications ranging from drug delivery systems to catalysts in chemical reactions.

Case Study: Drug Delivery

Research indicates that platinum nanoparticles can be engineered to improve the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing side effects.

Analytical Chemistry

Ammonium tetrachloroplatinate(II) finds applications in analytical chemistry, particularly for detecting and quantifying platinum levels in environmental samples.

Table 3: Analytical Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Used in methods to ensure compliance with safety regulations regarding platinum contamination. |

| Spectroscopy | Employed as a standard reference material for spectral analysis techniques. |

Mechanism of Action

The mechanism of action of ammonium tetrachloroplatinate(II) involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly useful in the development of platinum-based anticancer drugs .

Comparison with Similar Compounds

Structural and Compositional Comparisons

Spectroscopic and Reactivity Comparisons

Infrared Spectroscopy :

Ammonium tetrachloroplatinate(II) exhibits distinct vibrational modes at 1,401 cm⁻¹ (in-plane NH₄⁺ bending), 3,163 cm⁻¹ (NH₄⁺ symmetric stretching), and 325 cm⁻¹ (Pt-Cl symmetric stretching) . Smaller substituents on analogous Pt(II) complexes (e.g., Pt(bipy)Cl₄) shift the Pt-Cl stretching frequency to higher wavenumbers due to reduced steric hindrance .Chemical Stability :

Redox Behavior :

Pt(II) in (NH₄)₂[PtCl₄] is less oxidizing than Pt(IV) in (NH₄)₂[PtCl₆], making the latter more reactive in electron-transfer reactions .

Research Findings and Trends

- Electrocatalysis: Branched Pt nanostructures derived from (NH₄)₂[PtCl₄] exhibit enhanced oxygen reduction activity compared to K₂[PtCl₄]-synthesized materials, attributed to their defect-rich surfaces .

- Environmental Remediation: (NH₄)₂[PtCl₄]-based cryogels show superior efficiency in chlorophenol degradation over palladium analogs, leveraging Pt's higher electronegativity .

- Stability Challenges : Decomposition of (NH₄)₂[PtCl₄] in acidic media limits its use in prolonged reactions, prompting research into stabilizing ligands or alternative precursors like PtCl₂ .

Biological Activity

Ammonium tetrachloroplatinate(II) is a platinum-based compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Overview of Ammonium Tetrachloroplatinate(II)

Ammonium tetrachloroplatinate(II) is a salt consisting of ammonium cations and square planar anions. It serves as a precursor for synthesizing various platinum compounds and is primarily used in the development of platinum-based anticancer drugs. Its interaction with biological molecules makes it a significant compound in pharmacological research.

The biological activity of ammonium tetrachloroplatinate(II) is closely related to its ability to form reactive platinum complexes that can interact with DNA and other cellular macromolecules. The primary mechanisms through which it exerts its effects include:

- DNA Binding : Platinum compounds can bind to DNA, leading to the formation of DNA cross-links, which disrupts replication and transcription processes.

- Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to apoptosis (programmed cell death).

- Enzyme Inhibition : It can inhibit various enzymes involved in cellular metabolism.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated the potential of ammonium tetrachloroplatinate(II) in inhibiting cancer cell growth. A study comparing the cytotoxic effects of synthesized platinum compounds on different cell lines reported the following findings:

| Compound | Cell Line | Concentration (μM) | Inhibition (%) |

|---|---|---|---|

| K1 | HeLa | 160 | 53.42 ± 2.21 |

| K2 | A549 | 160 | 88.16 ± 0.22 |

| K2 | Beas-2B | 160 | 92.09 ± 0.57 |

These results indicate that the synthesized compounds containing benzimidazole ligands exhibited higher cytotoxicity than carboplatin against HeLa and A549 cells after 48 hours of incubation .

Case Studies

- Acute Toxicity : Clinical data have shown acute toxicity associated with exposure to platinum salts, including ammonium tetrachloroplatinate(II). A notable case involved a 31-year-old man who ingested potassium tetrachloroplatinate(II), leading to severe gastrointestinal symptoms and renal failure, although he recovered within six days .

- Occupational Exposure : Research indicates that occupational exposure to platinum salts can lead to respiratory allergies and skin reactions. This highlights the need for safety measures when handling these compounds in industrial settings .

Safety and Toxicology

Ammonium tetrachloroplatinate(II) has been associated with various toxicological effects:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity ammonium tetrachloroplatinate(II), and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves reacting hexachloroplatinic acid with ammonium chloride under controlled pH and temperature. To ensure purity, perform elemental analysis (C, H, N) and confirm stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS). X-ray diffraction (XRD) can validate crystallinity, while thermogravimetric analysis (TGA) monitors decomposition patterns. Cross-referencing with spectral data (e.g., FT-IR for NH₄⁺ vibrations) ensures structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing ammonium tetrachloroplatinate(II)’s coordination geometry and electronic structure?

- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions in the Pt(II) center, while X-ray absorption spectroscopy (XAS) probes local coordination environments. Electron paramagnetic resonance (EPR) is less applicable due to Pt(II)’s diamagnetic nature. Pair Raman spectroscopy with DFT calculations to correlate vibrational modes with predicted geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for ammonium tetrachloroplatinate(II) in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (solvent, temperature, ligand ratios). Design a factorial experiment to isolate variables (e.g., 2³ design testing ligand concentration, temperature, and substrate ratio). Use ANOVA to identify statistically significant factors. Validate findings with kinetic studies (e.g., Eyring plots) and in-situ XAS to monitor Pt oxidation state changes during catalysis .

Q. What computational approaches are recommended for modeling the electronic structure and reactivity of ammonium tetrachloroplatinate(II)?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials accounts for Pt’s heavy-atom effects. Solvent interactions can be modeled using implicit solvation (e.g., COSMO). For reaction pathways, employ nudged elastic band (NEB) calculations to map transition states. Validate computational models against experimental EXAFS and UV-Vis data .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers integrate experimental data with theoretical models to explain anomalous magnetic properties in Pt(II) complexes?

- Methodological Answer : Anomalies may arise from spin-orbit coupling or ligand field effects. Use multireference CASSCF calculations to model ground and excited states. Correlate magnetic susceptibility measurements with computed Jahn-Teller distortion parameters. If contradictions persist, re-examine synthetic protocols for potential impurities (e.g., Pt(IV) byproducts) via XPS .

Q. Experimental Design Table

| Variable | Levels Tested | Analytical Method | Reference ID |

|---|---|---|---|

| Reaction Temperature (°C) | 25, 50, 75 | TGA, XRD | |

| Ligand-to-Pt Ratio | 1:1, 2:1, 3:1 | ICP-MS, UV-Vis | |

| Solvent Polarity | Water, DMF, Ethanol | FT-IR, Conductivity |

Q. Key Considerations

- Theoretical Linkage : Anchor experimental designs to ligand field theory (LFT) or molecular orbital theory to explain Pt(II)’s square-planar geometry and redox behavior .

- Data Validation : Use triplicate measurements and Bayesian statistical models to address reproducibility concerns in catalytic studies .

Properties

IUPAC Name |

diazanium;tetrachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049216 | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark ruby-red solid; Soluble in water; [Merck Index] Dark red odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Ammonium platinous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-41-2 | |

| Record name | Platinate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium tetrachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM TETRACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NY20A9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.